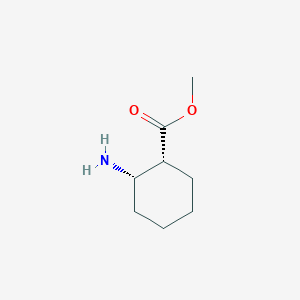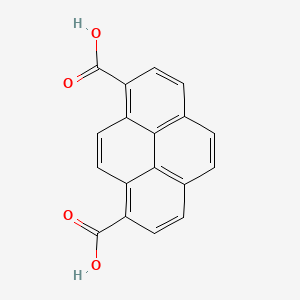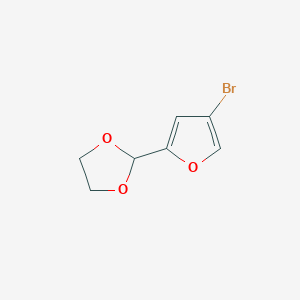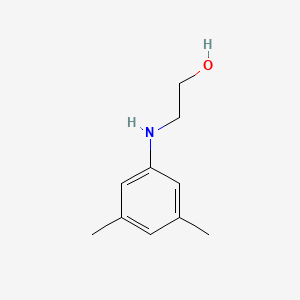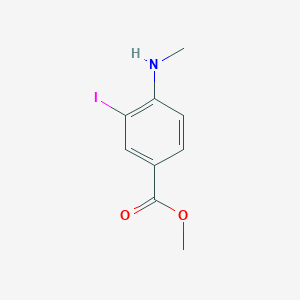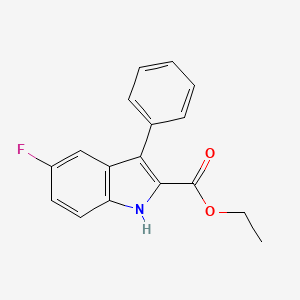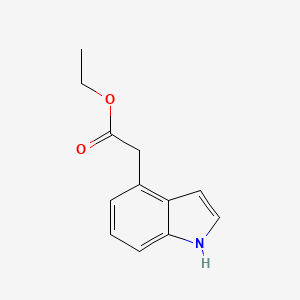
ethyl 2-(1H-indol-4-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(1H-indol-4-yl)acetate is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of indole, a heterocyclic compound that is aromatic in nature . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Synthesis Analysis
The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate . This compound can then be reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making it aromatic in nature .Chemical Reactions Analysis
The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles . This reaction can be used to modify the structure of this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.24 . It has a melting point of 28-31℃ and a boiling point of 118-120 °C at a pressure of 0.003 Torr . It has a density of 1.187 and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 2-(1H-indol-4-yl)acetate has been studied for its potential in antimicrobial applications. The synthesis and characterization of derivatives of this compound have shown promising results in screening for antimicrobial activity (Prasad, 2017).
Synthesis of Novel Compounds
Researchers have explored the synthesis of novel compounds using this compound. For instance, a study detailed the synthesis of a series of novel compounds, demonstrating the versatility of this compound in creating new chemical entities (Nassiri & Milani, 2020).
Chemical Characterization
The compound has been characterized in various studies, providing insight into its structural and chemical properties. For example, the aza-alkylation/intramolecular Michael cascade reaction was used to characterize this compound (Choi & Kim, 2017).
Methodological Advances in Synthesis
This compound has been utilized in developing new synthesis methods, such as a palladium-catalyzed regioselective cascade C-H activation reaction, highlighting its role in advancing synthetic methodologies (Zhang et al., 2013).
Mechanistic Studies
The compound has been a subject in mechanistic studies to understand reaction pathways in chemical synthesis. A study on the cyclisation of indolo oxime ethers involving this compound contributed to understanding the electronic requirements and reaction mechanisms (Clayton, Black, & Harper, 2008).
Biological Evaluation
The biological activity of derivatives of this compound has been evaluated, particularly in the context of antimicrobial properties. Such evaluations contribute to the understanding of its potential therapeutic applications (Muralikrishna et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-(1H-indol-4-yl)acetate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature . .
Propriétés
IUPAC Name |
ethyl 2-(1H-indol-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-9-4-3-5-11-10(9)6-7-13-11/h3-7,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASDTCPDBXIXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



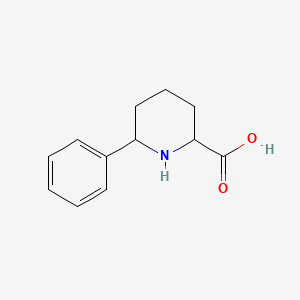
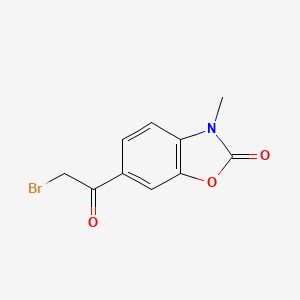
![5-Hydroxy-3,9-dimethyl-7H-benzo[c]fluoren-7-one](/img/structure/B3181372.png)
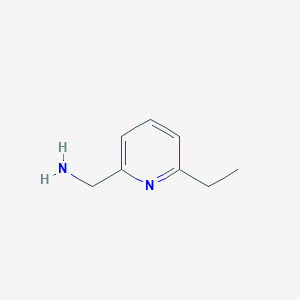
![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)
